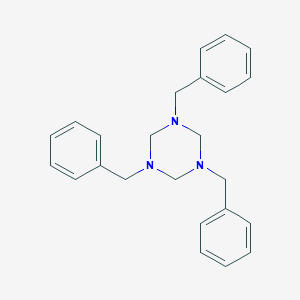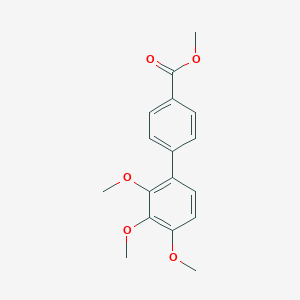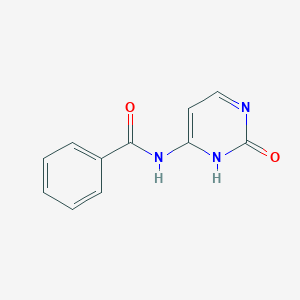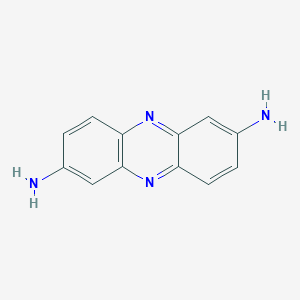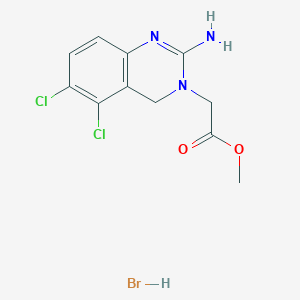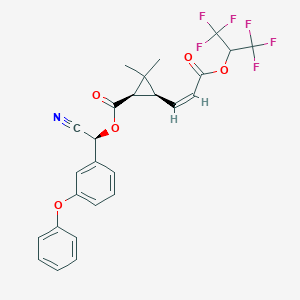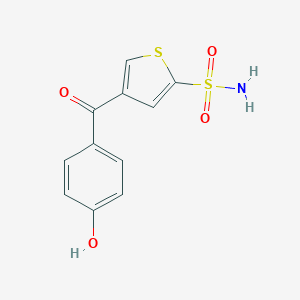
1,1,1,2-四氯-2,2-二氘乙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2-Tetrachloro-2,2-dideuterioethane is a deuterated derivative of tetrachloroethane, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
科学研究应用
1,1,1,2-Tetrachloro-2,2-dideuterioethane is widely used in scientific research due to its unique properties. Some of its applications include:
NMR Spectroscopy: Its deuterated form is highly valuable in NMR spectroscopy for studying molecular structures and dynamics.
Chemical Research: It serves as an intermediate in various chemical reactions and synthesis processes.
Pharmaceuticals: The compound is used in the development and testing of new drugs, particularly in understanding drug interactions and mechanisms.
作用机制
Target of Action
1,1,1,2-Tetrachloro-2,2-dideuterioethane, also known as Tetrachloro-1,1-difluoroethane , is a chlorofluorocarbon (CFC) compound. It contains ethane substituted by four chlorine atoms and two deuterium atoms
Pharmacokinetics
As a halogenated compound, it might be poorly soluble in water but soluble in organic solvents This could influence its absorption and distribution in the body
Result of Action
Exposure to high levels of similar halogenated compounds can cause various health effects, including effects on the cardiovascular system and central nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,2-Tetrachloro-2,2-dideuterioethane. For instance, its physical and chemical properties, such as boiling point and density , can be affected by temperature and pressure. Additionally, its environmental persistence and potential for bioaccumulation can impact its long-term effects.
准备方法
The synthesis of 1,1,1,2-Tetrachloro-2,2-dideuterioethane typically involves the deuteration of 1,1,1,2-tetrachloroethane. This process can be achieved through various methods, including the use of deuterated reagents and catalysts under controlled conditions. Industrial production methods often involve the use of deuterium gas or deuterated solvents to achieve high levels of deuteration .
化学反应分析
1,1,1,2-Tetrachloro-2,2-dideuterioethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated acetic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated ethanes.
Common reagents and conditions for these reactions include the use of strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,1,1,2-Tetrachloro-2,2-dideuterioethane can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: This compound is similar but lacks the deuterium atoms, making it less useful in NMR spectroscopy.
1,1,2,2-Tetrachloroethane-d2: Another deuterated form, but with different deuterium placement, affecting its chemical properties and applications.
The uniqueness of 1,1,1,2-Tetrachloro-2,2-dideuterioethane lies in its specific isotopic composition, which provides distinct advantages in certain scientific applications.
属性
IUPAC Name |
1,1,1,2-tetrachloro-2,2-dideuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
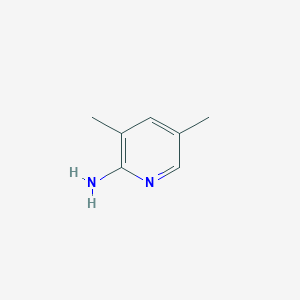
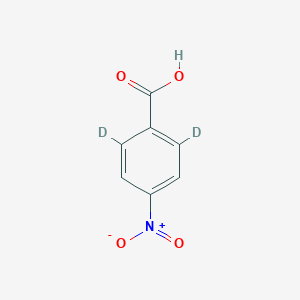
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
